molecular formula C15H20O2 B14335742 6-Methyl-4-phenyloctane-2,5-dione CAS No. 105592-08-3

6-Methyl-4-phenyloctane-2,5-dione

Cat. No.: B14335742
CAS No.: 105592-08-3
M. Wt: 232.32 g/mol
InChI Key: ZFKLZWKWQMJWQM-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyloctane-2,5-dione is an organic compound with a complex structure that includes both aliphatic and aromatic components It is characterized by the presence of a phenyl group attached to an octane backbone, with two ketone functionalities at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyloctane-2,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by subsequent reactions to introduce the methyl and ketone groups. The reaction conditions often require the use of strong acids like aluminum chloride as catalysts and anhydrous conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the desired product. Purification steps such as distillation and recrystallization are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyloctane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

6-Methyl-4-phenyloctane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Methyl-4-phenyloctane-2,5-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-butanone: A simpler ketone with similar aromatic and aliphatic features.

    2,5-Dimethyl-4-phenylhexane-3-one: Another ketone with a different substitution pattern on the aliphatic chain.

Properties

105592-08-3

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

6-methyl-4-phenyloctane-2,5-dione

InChI

InChI=1S/C15H20O2/c1-4-11(2)15(17)14(10-12(3)16)13-8-6-5-7-9-13/h5-9,11,14H,4,10H2,1-3H3

InChI Key

ZFKLZWKWQMJWQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C(CC(=O)C)C1=CC=CC=C1

Origin of Product

United States

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